Vilanterol

Catalog No.
S639273
CAS No.
503068-34-6
M.F
C24H33Cl2NO5
M. Wt
486.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vilanterol

CAS Number

503068-34-6

Product Name

Vilanterol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C24H33Cl2NO5

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Synonyms

4-(2-((6-((2-(((2,6-dichlorophenyl)methyl)oxy)ethyl)oxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, vilanterol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Mechanism of Action

Vilanterol works by binding to beta2-adrenergic receptors in the airways, causing them to activate. This activation triggers a cascade of cellular events that ultimately leads to the relaxation of smooth muscle cells surrounding the airways. This relaxation allows the airways to open more widely, resulting in easier breathing and reduced symptoms of COPD and asthma like wheezing, coughing, and shortness of breath [].

Advantages of Vilanterol

Vilanterol offers several advantages over other LABAs:

  • Long-acting: Vilanterol has a prolonged duration of action, lasting up to 24 hours after a single inhalation []. This allows for once-daily dosing, which can improve medication adherence compared to medications requiring more frequent administration.
  • High bronchodilator efficacy: Vilanterol exhibits a high degree of bronchodilation, meaning it is effective in significantly improving airflow in patients with COPD and asthma [].
  • Reduced side effects: Compared to some older LABAs, vilanterol has a lower risk of causing certain side effects, such as tremors and heart palpitations [].

Research Applications of Vilanterol

Vilanterol has been extensively studied in clinical trials for its efficacy and safety in treating COPD and asthma. Here are some key research applications:

  • Combination therapy: Vilanterol is often combined with inhaled corticosteroids (ICS) in a single inhaler for the treatment of COPD and asthma. Studies have shown that this combination therapy is more effective in controlling symptoms and reducing exacerbations compared to either medication alone [, ].
  • Real-world studies: Research is ongoing to evaluate the effectiveness and safety of vilanterol in real-world clinical settings. These studies aim to understand how well the medication works in everyday practice and identify any potential long-term safety concerns [].
  • Emerging applications: Researchers are exploring the potential use of vilanterol in other respiratory conditions, such as bronchiectasis and cystic fibrosis. However, further research is needed to confirm its efficacy and safety in these settings [].

XLogP3

3.8

UNII

028LZY775B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

503068-34-6

Wikipedia

Vilanterol

Biological Half Life

21.3 hr

Use Classification

Human drugs -> Laventair Ellipta (previously Laventair) -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Relvar Ellipta -> EMA Drug Category
Adrenergics and other drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Harrell AW, Siederer SK, Bal J, Patel NH, Young GC, Felgate CC, Pearce SJ, Roberts AD, Beaumont C, Emmons AJ, Pereira AI, Kempsford RD: Metabolism and disposition of vilanterol, a long-acting beta(2)-adrenoceptor agonist for inhalation use in humans. Drug Metab Dispos. 2013 Jan;41(1):89-100. doi: 10.1124/dmd.112.048603. Epub 2012 Oct 4. [PMID:23043183]
Spyratos D, Sichletidis L: Umeclidinium bromide/vilanterol combination in the treatment of chronic obstructive pulmonary disease: a review. Ther Clin Risk Manag. 2015 Mar 25;11:481-7. doi: 10.2147/TCRM.S67491. eCollection 2015. [PMID:25848294]

Explore Compound Types